molecular formula C19H14FN5O2 B10922611 N-[4-(4-fluorophenoxy)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(4-fluorophenoxy)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10922611
M. Wt: 363.3 g/mol
InChI Key: QBPZTCWVHPPPBT-UHFFFAOYSA-N
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Description

N~2~-[4-(4-FLUOROPHENOXY)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(4-FLUOROPHENOXY)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the microwave-mediated synthesis. This method demonstrates broad substrate scope and functional group tolerance, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(4-FLUOROPHENOXY)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy and benzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidine derivatives, which exhibit different biological activities and potential therapeutic applications .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2), a key regulator of cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a targeted cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4-(4-FLUOROPHENOXY)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its specific substitution pattern, which enhances its binding affinity to CDK2 and improves its antiproliferative efficacy compared to other similar compounds .

This detailed overview provides a comprehensive understanding of N2-[4-(4-FLUOROPHENOXY)BENZYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE, highlighting its synthesis, chemical properties, and potential applications in scientific research and industry

Properties

Molecular Formula

C19H14FN5O2

Molecular Weight

363.3 g/mol

IUPAC Name

N-[[4-(4-fluorophenoxy)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H14FN5O2/c20-14-4-8-16(9-5-14)27-15-6-2-13(3-7-15)12-22-18(26)17-23-19-21-10-1-11-25(19)24-17/h1-11H,12H2,(H,22,26)

InChI Key

QBPZTCWVHPPPBT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NCC3=CC=C(C=C3)OC4=CC=C(C=C4)F)N=C1

Origin of Product

United States

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